6,4'-Dihydroxyflavone
CAS No.: 63046-09-3
Cat. No.: VC21338920
Molecular Formula: C15H10O4
Molecular Weight: 254.24 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 63046-09-3 |
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Molecular Formula | C15H10O4 |
Molecular Weight | 254.24 g/mol |
IUPAC Name | 6-hydroxy-2-(4-hydroxyphenyl)chromen-4-one |
Standard InChI | InChI=1S/C15H10O4/c16-10-3-1-9(2-4-10)15-8-13(18)12-7-11(17)5-6-14(12)19-15/h1-8,16-17H |
Standard InChI Key | FFULTBKXWHYHFQ-UHFFFAOYSA-N |
SMILES | C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C=CC(=C3)O)O |
Canonical SMILES | C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C=CC(=C3)O)O |
Chemical Structure and Properties
6,4'-Dihydroxyflavone belongs to the flavone class of flavonoids, characterized by a 2-phenylchromen-4-one backbone with hydroxyl groups at the 6 and 4' positions. The compound's structural features contribute to its biological activities and physicochemical properties.
Basic Identification
Parameter | Information |
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IUPAC Name | 6-hydroxy-2-(4-hydroxyphenyl)-4H-chromen-4-one |
Synonyms | 4',6-dihydroxyflavone; 6-hydroxy-2-(4-hydroxyphenyl)chromen-4-one |
CAS Registry Number | 63046-09-3 |
Molecular Formula | C₁₅H₁₀O₄ |
Molecular Weight | 254.237 g/mol |
Physicochemical Properties
The physical and chemical properties of 6,4'-dihydroxyflavone are crucial for understanding its behavior in biological systems and its potential for drug development.
Property | Value |
---|---|
Density | 1.443 g/cm³ |
Boiling Point | 512.8°C at 760 mmHg |
Melting Point | 340°C (decomposition) |
Flash Point | 201.2°C |
LogP | 2.87120 |
PSA (Polar Surface Area) | 70.67000 |
Index of Refraction | 1.698 |
Appearance | Solid compound |
The compound's moderate lipophilicity (LogP value) suggests it may have reasonable membrane permeability, which is important for bioavailability .
Synthesis Methods
Several methods have been reported for the synthesis of 6,4'-dihydroxyflavone, with varying approaches depending on the starting materials and desired scale.
Biological Activities
6,4'-Dihydroxyflavone demonstrates diverse biological activities that make it a compound of interest for pharmaceutical research.
Aryl Hydrocarbon Receptor Modulation
One of the most significant findings regarding 6,4'-dihydroxyflavone is its activity as an aryl hydrocarbon receptor (AhR) antagonist. Research has shown that this compound inhibits AhR activity in Caco2 cells, resembling the activity profile of the classical AhR antagonist CH223191 . This property is particularly interesting because:
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AhR plays critical roles in xenobiotic metabolism and immune system function
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AhR antagonists may have applications in treating inflammatory conditions and certain cancers
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The antagonistic activity distinguishes 6,4'-dihydroxyflavone from other flavones that act as AhR agonists
Antioxidant Activity
Research on structurally similar dihydroxyflavones indicates potential antioxidant properties. A study examining the anti-oxidative activities of various flavone derivatives found that the positioning of hydroxyl groups significantly impacts their radical-scavenging abilities .
The study documented the DPPH radical-scavenging effects of several dihydroxyflavones, providing insights into structure-activity relationships that may be applicable to 6,4'-dihydroxyflavone.
Structure-Activity Relationships
The biological activity of 6,4'-dihydroxyflavone is closely related to its structural features, particularly the positioning of hydroxyl groups.
Hydroxylation Pattern Effects
Research on flavones indicates that hydroxylation patterns significantly influence their biological activities:
Comparative Analysis with Other Flavones
Analysis of structure-activity relationships among different flavones provides valuable insights into how the specific positioning of hydroxyl groups in 6,4'-dihydroxyflavone contributes to its unique properties.
This comparative analysis demonstrates that even small changes in hydroxylation patterns can significantly alter the biological activity profiles of flavones .
Research Applications
The unique properties of 6,4'-dihydroxyflavone have led to its use in various research applications.
As a Tool Compound
6,4'-Dihydroxyflavone serves as a valuable tool compound in studies examining:
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Aryl hydrocarbon receptor signaling pathways
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Structure-activity relationships of flavonoids
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Models of inflammation and antioxidant activity
Future Research Directions
Current research on 6,4'-dihydroxyflavone suggests several promising directions for future investigation.
Mechanistic Studies
More detailed studies on the precise mechanisms of action are needed, particularly:
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The structural basis for its AhR antagonist activity
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Molecular pathways involved in its anti-inflammatory effects
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Potential interactions with other cellular targets besides AhR
Pharmacokinetic Investigations
Limited information is available regarding the pharmacokinetic properties of 6,4'-dihydroxyflavone, suggesting the need for studies on:
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Bioavailability and tissue distribution
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Metabolism and excretion pathways
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Potential for drug-drug interactions
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